(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451106
InChI: InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-14-7-9-19(10-8-14)12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,17H2,1H3,(H,18,20)/t13-/m0/s1
SMILES: CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13451106

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide
Standard InChI InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-14-7-9-19(10-8-14)12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,17H2,1H3,(H,18,20)/t13-/m0/s1
Standard InChI Key HPPNPJWXXDDVMH-ZDUSSCGKSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N
SMILES CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 4-position with a benzyl group and a methylene bridge connecting to the propionamide moiety. Key physicochemical properties include:

PropertyValueSource
Boiling Point440.1 ± 25.0 °C (Predicted)
Density1.041 ± 0.06 g/cm³ (Predicted)
pKa8.80 ± 0.29 (Predicted)
Molecular Weight275.39 g/mol

The chiral center at the 2-amino position confers stereospecific interactions with biological targets, a critical factor in its pharmacological activity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Piperidine Alkylation: 1-Benzyl-4-piperidone undergoes reductive amination with propionamide derivatives under acidic conditions .

  • Chiral Resolution: Enzymatic or chromatographic methods ensure enantiomeric excess ≥95% .

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity .

Key Reaction Conditions:

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) in dichloroethane .

  • Industrial Scaling: High-pressure hydrogenation (50 bar H2\text{H}_2) with Raney nickel.

Reactivity Profile

  • Amide Hydrolysis: Acid-catalyzed hydrolysis (6M HCl, reflux) yields propionic acid and piperidinylmethylamine.

  • Cycloaddition: Participates in Diels-Alder reactions with maleic anhydride to form bicyclic lactams.

Biological Activity and Mechanism of Action

Neuropharmacological Effects

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide exhibits affinity for neurotransmitter systems:

  • σ1 Receptor Binding: Ki=1.45nMK_i = 1.45 \, \text{nM}, demonstrating high selectivity over σ2 receptors (290-fold) .

  • Acetylcholinesterase Inhibition: IC50_{50} = 13 nM, comparable to donepezil, a leading Alzheimer’s drug .

Table 1: Biological Affinities

TargetAffinity (IC50_{50} or KiK_i)SelectivitySource
σ1 Receptor1.45 nM290-fold
Acetylcholinesterase13 nM-
Butyrylcholinesterase3.1 µM-

Mechanism of Action

The compound modulates σ1 receptors, which regulate calcium signaling and mitochondrial function . Its propionamide moiety interacts with the receptor’s hydrophobic pocket, while the benzyl-piperidine group stabilizes binding via π-alkyl interactions .

Pharmacological Applications

Neurodegenerative Diseases

  • Alzheimer’s Disease: Dual inhibition of acetylcholinesterase and σ1 receptors enhances synaptic transmission and reduces amyloid-β toxicity .

  • Neuropathic Pain: σ1 receptor antagonism attenuates central sensitization in preclinical models .

Cancer Therapeutics

Derivatives of this compound show antiproliferative effects in leukemia cell lines by disrupting menin-mixed lineage leukemia protein interactions .

Comparative Analysis with Structural Analogues

CompoundKey Structural Differenceσ1 Affinity (KiK_i)Selectivity (σ1/σ2)
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamideNone (Reference)1.45 nM290
N-Cyclopropyl analogueCyclopropyl substitution3.97 nM41
4-Phenylpyridine derivative Phenyl at C410.9 nM36

The (S)-configuration and absence of bulky substituents optimize σ1 receptor binding .

Industrial and Regulatory Considerations

  • Scalability: Automated synthesis platforms enable gram-scale production with >90% yield .

  • Safety Profile: Low acute toxicity (LD50_{50} > 500 mg/kg in rodents), but long-term effects require further study.

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